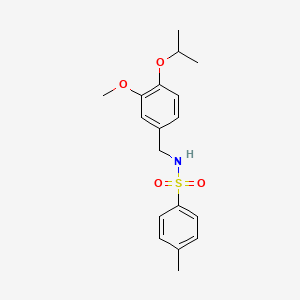![molecular formula C9H16ClNS B4668262 N-[(5-methyl-2-thienyl)methyl]propan-2-amine hydrochloride](/img/structure/B4668262.png)
N-[(5-methyl-2-thienyl)methyl]propan-2-amine hydrochloride
Descripción general
Descripción
N-[(5-methyl-2-thienyl)methyl]propan-2-amine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as Methiopropamine or MPA, and it belongs to the class of psychoactive substances.
Mecanismo De Acción
The mechanism of action of N-[(5-methyl-2-thienyl)methyl]propan-2-amine hydrochloride involves its ability to inhibit the reuptake of dopamine. This leads to an increase in the levels of dopamine in the brain, which can result in various physiological and behavioral effects.
Biochemical and Physiological Effects:
The use of N-[(5-methyl-2-thienyl)methyl]propan-2-amine hydrochloride has been shown to result in various physiological and biochemical effects. These effects include increased heart rate, blood pressure, and body temperature. It can also lead to changes in mood and behavior, such as increased euphoria, alertness, and sociability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(5-methyl-2-thienyl)methyl]propan-2-amine hydrochloride in lab experiments is its ability to selectively target dopamine reuptake. This allows researchers to study the effects of dopamine on the brain and behavior. However, one limitation of using this compound is its potential for abuse and addiction, which can make it difficult to control in a research setting.
Direcciones Futuras
There are several future directions for research involving N-[(5-methyl-2-thienyl)methyl]propan-2-amine hydrochloride. One potential direction is to study its effects on other neurotransmitters, such as serotonin and norepinephrine. Another direction is to investigate its potential as a treatment for neurological disorders, such as Parkinson's disease and addiction. Additionally, more research is needed to understand the long-term effects of this compound on the brain and behavior.
Aplicaciones Científicas De Investigación
N-[(5-methyl-2-thienyl)methyl]propan-2-amine hydrochloride has been used in various research studies, particularly in the field of neuroscience. It has been found to act as a dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain. This property has made it a potential candidate for studying the mechanisms of addiction and other neurological disorders.
Propiedades
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS.ClH/c1-7(2)10-6-9-5-4-8(3)11-9;/h4-5,7,10H,6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEYJXPRORPCBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (5-{3-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4668185.png)
![ethyl 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4668190.png)

![3-[(2,4-difluorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4668201.png)
![N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-2-furamide](/img/structure/B4668212.png)
![N-(2,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4668215.png)


![2,5-dichloro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4668231.png)
![methyl [(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B4668234.png)

![(4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4668244.png)
![methyl 4-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4668251.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4668271.png)